1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

Catalog No.
S13014029
CAS No.
651334-62-2
M.F
C20H21FN2O2S
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperi...

CAS Number

651334-62-2

Product Name

1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-(piperidin-4-ylmethyl)indole

Molecular Formula

C20H21FN2O2S

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C20H21FN2O2S/c21-16-6-7-18-19(12-16)23(13-15-8-10-22-11-9-15)14-20(18)26(24,25)17-4-2-1-3-5-17/h1-7,12,14-15,22H,8-11,13H2

InChI Key

FXHOGKVQWMHYON-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C=C(C3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4

1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a synthetic organic compound characterized by its indole structure, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features a fluorine atom at the 6-position and a phenylsulfonyl group at the 3-position, along with a piperidinylmethyl substituent at the 1-position. Its molecular formula is C19H22FN2O2S, and it has a molecular weight of approximately 372.456 g/mol .

FluoroquinolonesStructureAntibiotic

Uniqueness

1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is unique due to its specific combination of functional groups that enhance its binding affinity and selectivity towards biological targets compared to other similar compounds. This structural diversity contributes to its distinct pharmacological profile and potential therapeutic applications .

1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- exhibits notable biological activities that make it of interest in medicinal chemistry. Compounds in this class are often evaluated for their potential as:

  • Antimicrobial Agents: Indole derivatives have shown activity against various bacterial strains.
  • Anticancer Properties: Some studies suggest that modifications in the indole structure can enhance anticancer activity.
  • Neuropharmacological Effects: The presence of the piperidinyl group may impart psychoactive properties, making it relevant for studies involving central nervous system disorders.

The exact mechanisms of action are still under investigation, but they typically involve interactions with specific biological targets such as enzymes or receptors .

The synthesis of 1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- generally involves several steps:

  • Formation of the Indole Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluorine Atom: Techniques such as electrophilic fluorination or nucleophilic substitution may be employed.
  • Attachment of the Phenylsulfonyl Group: This typically involves sulfonation reactions using phenylsulfonic acid derivatives.
  • Piperidinylmethyl Substitution: The final step often involves alkylation reactions where piperidine is introduced to the indole framework.

These methods may require optimization for yield and purity, depending on the desired application .

1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- has several applications in various fields:

  • Pharmaceutical Development: It serves as a lead compound for designing new drugs targeting infections or cancer.
  • Chemical Research: Used as a building block in synthetic organic chemistry for creating more complex molecules.
  • Biological Studies: Investigated for its interactions with biological systems, particularly in neuropharmacology.

Its unique structure allows for diverse modifications that can enhance its efficacy and specificity .

Studies on the interactions of 1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- with biological targets are essential for understanding its pharmacological potential. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • In Vivo and In Vitro Testing: Assessing biological activity through various assays to determine efficacy against pathogens or cancer cells.
  • Mechanistic Studies: Investigating how the compound influences cellular pathways and biological functions.

Such studies help elucidate its therapeutic potential and guide further development .

Several compounds share structural similarities with 1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-. Notable examples include:

Compound NameStructureBiological Activity
4-Fluoro-3-(piperidin-4-yl)-1H-indoleStructureAntimicrobial
ChloroquineStructureAntimalarial
Quinoline N-oxidesStructureVarious

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

372.13077725 g/mol

Monoisotopic Mass

372.13077725 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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